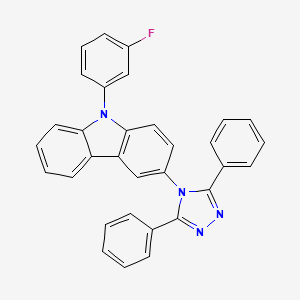
3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole is a complex organic compound that features a triazole ring and a carbazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the triazole ring, followed by the introduction of the carbazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole include other triazole and carbazole derivatives, such as:
- 3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9H-carbazole
- 9-(3-Fluorophenyl)-9H-carbazole
- 3,5-Diphenyl-4H-1,2,4-triazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C32H21FN4 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
3-(3,5-diphenyl-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)carbazole |
InChI |
InChI=1S/C32H21FN4/c33-24-14-9-15-25(20-24)36-29-17-8-7-16-27(29)28-21-26(18-19-30(28)36)37-31(22-10-3-1-4-11-22)34-35-32(37)23-12-5-2-6-13-23/h1-21H |
InChI-Schlüssel |
QTEAQKOKRJOCJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC(=CC=C6)F)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)
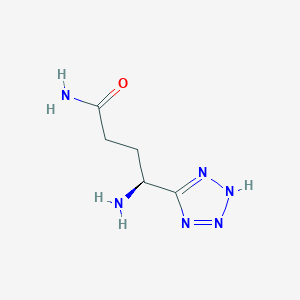


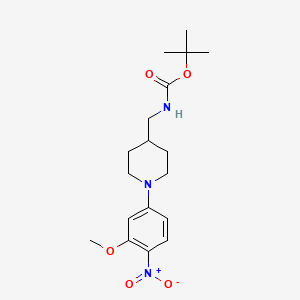
![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)
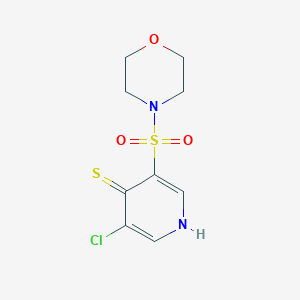
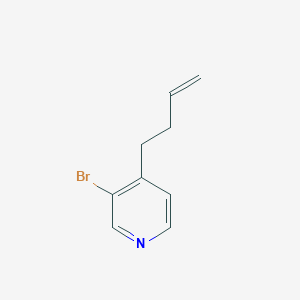

![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
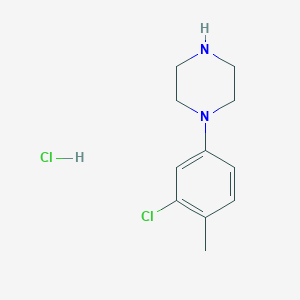
![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)

